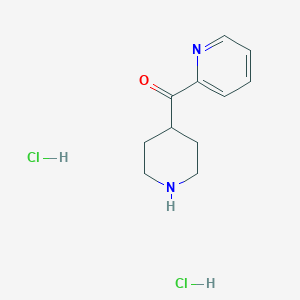

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanone bridge. This compound is often used in various scientific research fields due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for maintaining its protein kinase inhibitory potency .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases are involved in many cellular processes, including cell division, signal transduction, and regulation of cell shape and movement. By inhibiting these enzymes, the compound can potentially disrupt these processes .

Result of Action

The primary result of this compound’s action is the inhibition of protein kinase activity. This can lead to alterations in cellular processes regulated by these enzymes, potentially resulting in various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of reduction and cyclization reactions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

Methanone Bridge Formation: The methanone bridge is formed by reacting the piperidine-pyridine intermediate with a suitable carbonyl source under controlled conditions.

Dihydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or piperidine rings are modified by introducing different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Piperidin-4-yl(pyridin-3-yl)methanone: Similar structure but with the pyridine ring attached at a different position.

Piperidin-4-yl(pyridin-4-yl)methanone: Another structural isomer with the pyridine ring attached at the fourth position.

Piperidin-4-yl(quinolin-2-yl)methanone: A related compound with a quinoline ring instead of a pyridine ring.

Uniqueness: Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a pyridine ring, which contribute to its unique chemical reactivity and biological activity. The compound is characterized by the following properties:

| Property | Description |

|---|---|

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | 265.13 g/mol |

| Solubility | Soluble in water and organic solvents |

The primary mechanism of action for this compound involves its role as an inhibitor of protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, division, and apoptosis. By binding to the active sites of these kinases, the compound can inhibit their activity, leading to significant downstream effects on cellular pathways.

Key Pathways Affected

- Cell Growth and Division : Inhibition may halt the proliferation of cancer cells.

- Apoptosis : The compound could induce programmed cell death in certain cell types.

- Signal Transduction : Disruption of kinase activity can alter signaling pathways that are vital for cellular communication.

Biological Activity and Case Studies

Research has highlighted various biological activities associated with this compound:

- Antiviral Activity : A study demonstrated that derivatives of piperidin compounds exhibited significant antiviral properties against HIV, with some showing EC50 values in the nanomolar range . This suggests potential applications in treating viral infections.

- Antimycobacterial Activity : High-throughput screening identified derivatives with activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

- Inhibition of Kinases : In a study evaluating various analogs, it was found that certain piperidine derivatives displayed varying levels of inhibition against a panel of protein kinases (e.g., GSK3β, CDK9). However, not all compounds exhibited potent inhibition, emphasizing the need for structural optimization .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound and its analogs:

Properties

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMKTCYCGUTANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.